N-Tigloylglycine

描述

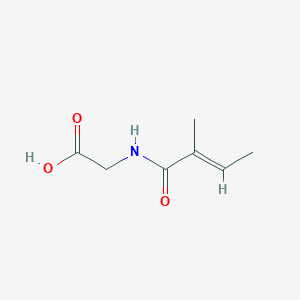

Tiglylglycine is an organic compound that serves as an intermediate product in the catabolism of isoleucine. It is identified in the urine of patients with beta-ketothiolase deficiency or disorders of propionate metabolism . Structurally, it is an N-acylglycine, where glycine is substituted by a 2-methylbut-2-enoyl (tiglyl) group .

准备方法

Tiglylglycine is typically synthesized through chemical methods. One common preparation method involves the reaction of crotonyl chloride (tigloyl chloride) with glycine to form tiglylglycine . This reaction is carried out under controlled conditions to ensure the purity and yield of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

化学反应分析

Tiglylglycine undergoes various chemical reactions, including:

Oxidation: Tiglylglycine can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert tiglylglycine into other derivatives.

Substitution: Substitution reactions involving tiglylglycine can lead to the formation of various N-acylglycine derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : CHNO

- CAS Number : 35842-45-6

- Molecular Weight : 157.17 g/mol

- SMILES Notation : OC(CNC(/C(C)=C/C)=O)=O

These properties facilitate its role as a biomarker and analytical standard in various biological studies.

Metabolomics and Biomarker Discovery

N-Tigloylglycine serves as a significant metabolite in the context of metabolic disorders. It is particularly relevant in diagnosing conditions associated with mitochondrial fatty acid beta-oxidation. The measurement of this metabolite can aid in identifying inborn errors of metabolism, where its excretion levels may be altered .

Table 1: Metabolomic Context of this compound

Analytical Reference Standard

This compound is utilized as an analytical reference standard for quantifying analytes in biological samples, particularly urine. Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed for its detection and quantification, ensuring accurate assessments in clinical settings .

Table 2: Analytical Techniques for this compound

| Technique | Purpose |

|---|---|

| Gas Chromatography (GC) | Separation of components in urine samples |

| Mass Spectrometry (MS) | Identification and quantification of metabolites |

Research on Drug Metabolism

This compound is involved in the metabolic pathways of amino acids, particularly isoleucine. Its role as an intermediate product highlights its importance in understanding drug metabolism and the detoxification processes mediated by glycine N-acyltransferase .

Case Study 1: Tuberculosis Treatment Monitoring

A study demonstrated that this compound levels could effectively differentiate between successful and failed tuberculosis treatments. Patients showing elevated levels of this metabolite were more likely to experience treatment failure, providing a potential tool for clinicians to adjust therapeutic strategies accordingly .

Case Study 2: Metabolic Disorder Diagnostics

Research involving patients with suspected mitochondrial disorders showed that elevated levels of this compound correlated with specific metabolic dysfunctions. This finding underscores the compound's utility in clinical diagnostics, offering a non-invasive method to assess metabolic health through urine analysis .

作用机制

Tiglylglycine exerts its effects through its role in the catabolism of isoleucine. It is produced by the action of glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine . This enzyme-mediated process is crucial for the proper metabolism of branched-chain amino acids.

相似化合物的比较

Tiglylglycine is similar to other N-acylglycines, such as:

- N-butyrylglycine

- N-isovalerylglycine

- N-hexanoylglycine

These compounds share structural similarities but differ in the acyl group attached to the glycine molecule. Tiglylglycine is unique due to its specific 2-methylbut-2-enoyl group, which influences its chemical properties and biological roles .

生物活性

N-Tigloylglycine, also known as tiglylglycine, is an organic compound that plays a significant role in metabolic processes, particularly in the catabolism of isoleucine. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

This compound is classified as an N-acylglycine, characterized by the presence of a tigloyl group attached to glycine. Its chemical formula is and it has a molecular weight of approximately 157.17 g/mol. The compound is synthesized through the reaction of crotonyl chloride with glycine, yielding this compound as an intermediate product in various metabolic pathways.

This compound primarily functions as a metabolite in the catabolism of isoleucine. The enzyme glycine N-acyltransferase (GLYAT) catalyzes the reaction that produces this compound from acyl-CoA and glycine. This process is crucial for detoxifying xenobiotics and endogenous organic acids, thereby maintaining metabolic homeostasis.

Enzymatic Pathway

The enzymatic pathway involving this compound can be summarized as follows:

Metabolic Disorders

This compound serves as a biomarker for various metabolic disorders, particularly those related to mitochondrial fatty acid beta-oxidation. Elevated levels of this compound in urine can indicate disruptions in metabolic pathways, such as in conditions like beta-ketothiolase deficiency and disorders of propionate metabolism .

Case Studies

- Beta-Ketothiolase Deficiency : Patients with this condition exhibit increased excretion of this compound, which correlates with impaired isoleucine catabolism. This has been utilized in clinical diagnostics to monitor metabolic function.

- Propionic Acidemia : In individuals with propionic acidemia, the accumulation of this compound has been observed, providing insights into the biochemical disruptions associated with this disorder .

Research Applications

This compound has several applications in scientific research:

- Biochemical Research : Used as a reagent in organic synthesis and peptide synthesis.

- Metabolic Studies : Investigated for its role in understanding metabolic diseases and developing diagnostic methods.

- Pharmaceutical Development : Explored for potential therapeutic applications due to its involvement in metabolic pathways.

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with other N-acylglycines:

| Compound | Structure | Role/Function |

|---|---|---|

| This compound | Tiglylglycine | Intermediate in isoleucine catabolism |

| N-Butyrylglycine | Butyrylglycine | Biomarker for fatty acid metabolism |

| N-Isovalerylglycine | Isovalerylglycine | Implicated in metabolic disorders |

属性

IUPAC Name |

2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRUSVQOKJIDBLP-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801317636 | |

| Record name | Tiglylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tiglylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

35842-45-6 | |

| Record name | Tiglylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35842-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiglylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035842456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiglylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801317636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Tigloylglycine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EF97P3227C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tiglylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000959 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is tiglylglycine and what is its significance in the body?

A1: Tiglylglycine is an intermediate metabolite in the isoleucine catabolism pathway. While not directly involved in biological processes, its presence in elevated levels signals potential disruptions in metabolic pathways, particularly those involving isoleucine, ketone bodies, and the respiratory chain.

Q2: How is tiglylglycine detected and measured in biological samples?

A: The gold standard for measuring TG is a stable isotope dilution gas chromatography-mass spectrometry (GC-MS) method. This method offers high specificity and sensitivity, allowing for accurate quantification of TG in urine samples []. Other techniques like ion chromatography coupled with mass spectrometry (IC-MS) have also been explored for detecting TG in serum and urine [].

Q3: Why is tiglylglycine considered a useful biomarker in metabolic disorders?

A: Unlike some metabolites that fluctuate widely, TG demonstrates a more stable presence, making it a reliable indicator of certain metabolic abnormalities. Its elevation is consistently observed in disorders like beta-ketothiolase deficiency, propionic acidemia, and methylmalonic acidemia [, , , , , ].

Q4: Can tiglylglycine levels help differentiate between different metabolic disorders?

A: While TG elevation is a common finding in several disorders, the specific pattern and degree of elevation, combined with other clinical and biochemical parameters, can aid in differential diagnosis. For instance, the presence of additional metabolites like 2-methyl-3-hydroxybutyrate and 2-methylacetoacetate alongside TG is characteristic of beta-ketothiolase deficiency [, , , , ].

Q5: What clinical presentations might lead physicians to investigate for tiglylglycine in a patient's urine?

A: Unexplained ketoacidosis, especially in infancy or early childhood, is a strong indicator. Symptoms like vomiting, lethargy, hypotonia, and developmental delay can also prompt investigation [, , , , , , , , ].

Q6: Are there cases of metabolic disorders where tiglylglycine was a key diagnostic clue?

A: Yes, there have been several case reports where elevated tiglylglycine levels played a crucial role in diagnosing metabolic disorders. For example, in two siblings with mitochondrial 2-methylacetoacetyl-CoA thiolase deficiency, the presence of tiglylglycine in urine, along with other specific metabolites, led to their diagnosis and subsequent management [].

Q7: Is the absence of tiglylglycine in urine enough to rule out certain metabolic disorders?

A: Not necessarily. While its presence is a strong indicator, absence doesn’t definitively rule out a disorder. In some mild forms of beta-ketothiolase deficiency, for instance, TG excretion might be intermittent or even absent in periods without metabolic decompensation [, , ].

Q8: How do elevated tiglylglycine levels correlate with disease severity in metabolic disorders?

A: Research suggests a correlation between the degree of TG elevation and the severity of certain metabolic disorders. In beta-ketothiolase deficiency, for instance, higher TG levels were associated with more severe clinical manifestations and poorer outcomes [, ].

Q9: Can dietary interventions affect tiglylglycine levels in individuals with metabolic disorders?

A: Yes, dietary isoleucine restriction has been shown to reduce TG levels in individuals with disorders like beta-ketothiolase deficiency []. This highlights the direct relationship between isoleucine metabolism and TG production.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。